molecular formula C8H8BrN3 B12633017 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12633017
M. Wt: 226.07 g/mol
InChI Key: IFMDJYGVNIQGTQ-UHFFFAOYSA-N
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Description

5-Bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromine at position 5 and an ethyl group at position 2. The bromine atom at position 5 enhances electrophilic reactivity, enabling cross-coupling reactions in drug discovery , while the ethyl group at position 4 may modulate lipophilicity and steric effects compared to smaller substituents like methyl or halogens.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-2-6-7-5(9)3-10-8(7)12-4-11-6/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

IFMDJYGVNIQGTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CNC2=NC=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine .

Mechanism of Action

The mechanism of action of 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-Cl, 7-CH₃ C₇H₅BrClN₃ 246.49 Intermediate for kinase inhibitors
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-OCH₃, 7-CH₃ C₈H₈BrN₃O 242.07 Enhanced solubility due to methoxy group
4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-NH₂ C₆H₅BrN₄ 211.03 Antifolate activity; enzyme inhibition
5-Bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-C₂H₅ C₈H₈BrN₃ 242.07* Predicted higher lipophilicity (vs. methyl/Cl)

Notes:

  • Halogen substituents (Br, Cl) enhance electrophilicity for Suzuki couplings, as seen in intermediates for kinase inhibitors .
Enzyme Inhibition
  • 4-Amino derivatives (e.g., LY231514): Inhibit thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with Ki values in nM range . Polyglutamation enhances potency by 10–100× .
  • 4-Chloro/methyl derivatives : Serve as intermediates for JAK3 inhibitors (e.g., 7H-pyrrolo[2,3-d]pyrimidine-4-thiol derivatives) .
Anticancer Activity
  • 5-Bromo-4-m-bromoanilino-6-arylmethyl derivatives: Exhibit antiangiogenic effects and tyrosine kinase inhibition (IC₅₀ ~10–100 nM) .
Predicted Activity of 4-Ethyl Analog

The ethyl group may improve target binding through hydrophobic interactions (e.g., in kinase ATP pockets) but could reduce solubility compared to polar substituents like NH₂ or OCH₃.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Calc.) Water Solubility (mg/mL) Melting Point (°C)
5-Bromo-4-chloro-7-methyl 2.1 0.05 155–157*
5-Bromo-4-methoxy-7-methyl 1.5 0.3 196–198
4-Amino-5-bromo 1.2 1.2 155–157
5-Bromo-4-ethyl 2.8* 0.02*

*Estimated values based on substituent contributions.

Biological Activity

5-Bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered attention for their ability to act as inhibitors of various biological targets including kinases and enzymes involved in nucleotide biosynthesis. The structural diversity within this class allows for modifications that can enhance potency and selectivity against specific targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that modify the pyrrolo-pyrimidine scaffold. Variations in substituents at different positions on the ring can significantly affect the biological activity. For instance, studies have shown that modifications at the 4-position can enhance binding affinity to target enzymes such as dihydrofolate reductase (DHFR) and various tyrosine kinases .

Table 1: Summary of Biological Activities

CompoundTarget Enzyme/ActivityIC50 (µM)Reference
This compoundEGFR, Her2, VEGFR2, CDK240 - 204
Other Pyrrolo DerivativesGARFTase inhibitionVaries
Pyrrolo CompoundsPfCDPK4 (Plasmodium falciparum)0.210 - 0.530

The mechanisms through which this compound exerts its biological effects are primarily through inhibition of key enzymes involved in cell proliferation and survival pathways:

  • Tyrosine Kinase Inhibition : This compound has been shown to inhibit multiple tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell signaling pathways. The IC50 values for these interactions suggest a potent inhibitory capacity comparable to established inhibitors like sunitinib .
  • Induction of Apoptosis : In vitro studies indicate that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cell lines such as HepG2. This is associated with an increase in pro-apoptotic proteins (caspase-3 and Bax) and a decrease in anti-apoptotic proteins (Bcl-2) .
  • Inhibition of Purine Biosynthesis : The compound also shows potential as an antifolate by inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine nucleotide biosynthesis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrrolo[2,3-d]pyrimidines, this compound was noted for its significant cytotoxic effects across several cancer cell lines. The compound demonstrated IC50 values ranging from 29 to 59 µM against different cell lines, indicating a robust anticancer profile .

Case Study 2: Antiparasitic Activity

Another area of research focused on the antiparasitic potential of pyrrolo[2,3-d]pyrimidines against Plasmodium falciparum, where derivatives showed promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 µM. This suggests potential applications in treating malaria .

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